molecular formula C12H16N2O3S B296444 N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide

Número de catálogo B296444
Peso molecular: 268.33 g/mol
Clave InChI: SUPIMUZLKIUNOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant drug that has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases.

Mecanismo De Acción

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide selectively inhibits JAK3, which is a member of the JAK family of intracellular tyrosine kinases that play a crucial role in the signaling pathway of cytokines. By inhibiting JAK3, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15), which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have potent immunosuppressive effects in vitro and in vivo. It reduces the production of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It also reduces the proliferation of T cells and B cells, which are involved in the adaptive immune response. These effects make N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide a promising drug for the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which limits its use in in vitro assays.

Direcciones Futuras

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term safety and efficacy of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in clinical trials. Another future direction is to explore the potential of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in combination therapy with other immunosuppressive drugs. Furthermore, the development of more potent and selective JAK3 inhibitors is also a promising future direction for the treatment of autoimmune diseases.

Métodos De Síntesis

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide is synthesized using a multistep process that involves the coupling of 4-aminobenzonitrile with cyclopropylboronic acid, followed by the introduction of a methylsulfonyl group and the final coupling with N-methyl-4-piperidone. The final product is obtained in high yield and purity through a series of purification steps.

Aplicaciones Científicas De Investigación

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting JAK3, which is involved in the signaling pathway of cytokines that play a crucial role in the development of autoimmune diseases.

Propiedades

Fórmula molecular

C12H16N2O3S

Peso molecular

268.33 g/mol

Nombre IUPAC

N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C12H16N2O3S/c1-14(18(2,16)17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15)

Clave InChI

SUPIMUZLKIUNOJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C

SMILES canónico

CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.